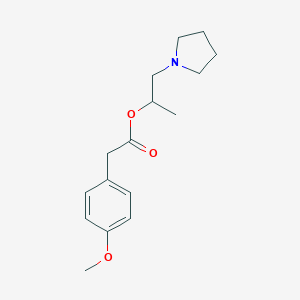
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone family. It is often referred to as a designer drug due to its chemical structure being modified to produce new psychoactive substances. MEPHEDRONE is a psychoactive drug that has been used recreationally due to its euphoric effects. In recent years, it has gained popularity in the scientific community as a research tool for studying the central nervous system.
Mecanismo De Acción
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate works by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, reward, and motivation. By increasing their levels, 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate produces feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems. Long-term use of 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been associated with kidney damage and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has several advantages as a research tool. It is relatively easy to synthesize and is readily available. It also produces consistent effects, making it useful for studying the central nervous system. However, there are also limitations to its use. 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate is a psychoactive drug, which means that it can be difficult to control for the effects of the drug on behavior. It also has a high potential for abuse, which can make it difficult to obtain funding for research.
Direcciones Futuras
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate. One area of interest is the development of new psychoactive substances that are similar in structure to 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate but have different effects. Another area of interest is the development of treatments for addiction and other psychiatric disorders that are associated with 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate use. Finally, there is a need for more research on the long-term effects of 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate use on the brain and body.
Métodos De Síntesis
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate is synthesized from 4-methylpropiophenone and methcathinone. The synthesis process involves the use of reagents such as sodium hydroxide, hydrochloric acid, and hydrogen peroxide. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been used extensively in scientific research to study the central nervous system. It has been shown to have both stimulant and hallucinogenic effects, making it a useful tool for studying the effects of psychoactive drugs on the brain. 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has also been used to study the effects of drugs on the reward pathway in the brain, which is involved in addiction.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H23NO3/c1-13(12-17-9-3-4-10-17)20-16(18)11-14-5-7-15(19-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3 |
Clave InChI |
XYADATUSKUJGBT-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)OC |
SMILES canónico |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294776.png)
![6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294777.png)
![3-(4-Tert-butylphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294780.png)
![3-(4-Tert-butylphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294781.png)
![3-(4-Tert-butylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294782.png)
![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)